
2-Methyl-5-(methylsulfanyl)aniline
Overview
Description
Synthesis Analysis
The synthesis of 2-Methyl-5-(methylsulfanyl)aniline involves several methods, including cyclometalated ruthenium complexes. These complexes facilitate the effective methylation of anilines using methanol, selectively yielding N-methylanilines. The reaction proceeds under mild conditions (around 60°C) with sodium hydroxide (NaOH) as the base .
Molecular Structure Analysis
The molecular structure of 2-Methyl-5-(methylsulfanyl)aniline consists of an aromatic benzene ring with an amino group (-NH₂) and a methylsulfanyl group (-SCH₃) attached at specific positions. The compound’s IUPAC name is 2-methyl-5-(methylsulfanyl)aniline .
Scientific Research Applications
Synthesis and Catalysis
2-Methyl-5-(methylsulfanyl)aniline serves as a key precursor in various synthetic pathways, highlighting its versatility in organic synthesis. For instance, it is instrumental in the facile assembly of 3-((arylsulfonyl)methyl)indolin-2-ones through sulfur dioxide insertion, demonstrating a broad reaction scope under mild conditions (Tong Liu, D. Zheng, Jie Wu, 2017). Additionally, its role in the high-yield synthesis of 4H-1,4-Benzothiazine-1,1-dioxide derivatives through a sequence of quantitative reactions underlines its significance in producing complex heterocyclic compounds (S. D. Montis, C. Fattuoni, Enzo Cadoni, 2008).
Environmental Applications
The degradation of aniline by persulfate activated with rice straw biochar, where 2-Methyl-5-(methylsulfanyl)aniline could potentially be a comparative study, showcases the application in environmental remediation. This method achieves a high degradation efficiency, pointing towards innovative solutions for pollutant degradation in water sources (Yao Wu, Jing Guo, 2018).
Catalytic Applications in Organic Reactions
The complex of 2-(methylthio)aniline with palladium(II) demonstrates an efficient catalyst for Suzuki-Miyaura C-C coupling reactions in water. This highlights the potential of 2-Methyl-5-(methylsulfanyl)aniline derivatives in facilitating eco-friendly organic transformations with high efficiency and turnover numbers (G. K. Rao, Arun Kumar, 2014).
Structural and Mechanistic Insights
The detailed investigation into the structure and reactivity of 2-Methyl-5-(methylsulfanyl)aniline derivatives provides insights into their electronic and steric influences on chemical reactivity. For example, studies on N,S-coordinating compounds reveal complex hydrogen bonding patterns and supramolecular interactions, offering a deeper understanding of their chemical behavior and applications in material science (D. D. Richards, M. T. C. Ang, 2015).
Anticancer Research
The design and synthesis of novel compounds incorporating 2-Methyl-5-(methylsulfanyl)aniline structures for anticancer applications represent an important area of pharmaceutical research. Such compounds, through careful structural modification, have shown promising activity against cancer cell lines, indicating the potential for developing new therapeutic agents (Juan Li, Yan-fang Zhao, 2006).
Safety and Hazards
properties
IUPAC Name |
2-methyl-5-methylsulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c1-6-3-4-7(10-2)5-8(6)9/h3-5H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLONPJSALIOAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(methylsulfanyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{2-[(3-Methoxyphenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1428321.png)
![6,6-Difluoro-[1,4]oxazepane hydrochloride](/img/structure/B1428322.png)
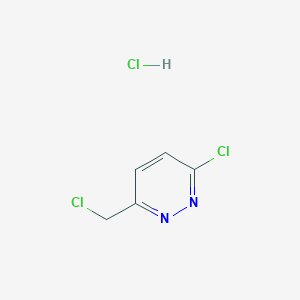
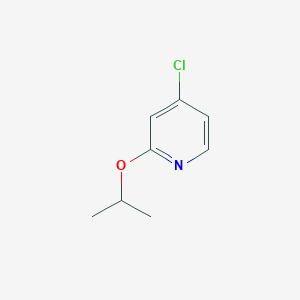

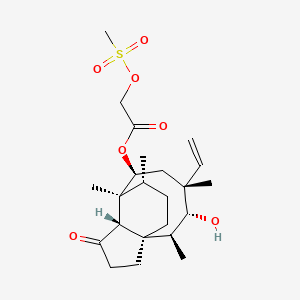
![Bis[trichloro(~13~C)methyl] (~13~C)carbonate](/img/structure/B1428329.png)

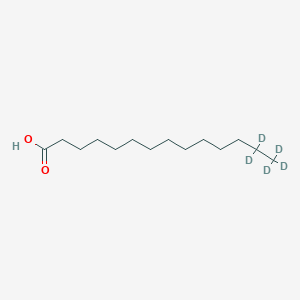
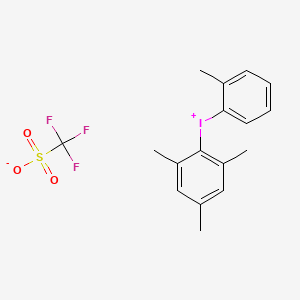
![N-(3-Oxo-3-(4-(pyridin-4-YL)piperazin-1-YL)propyl)benzo[C][1,2,5]thiadiazole-4-sulfonamide hydrate](/img/structure/B1428334.png)
![6-Oxa-9-Aza-Spiro[4.5]Decane-2,9-Dicarboxylic Acid 9-Tert-Butyl Ester](/img/structure/B1428336.png)
![1-[(Cyclobutylamino)methyl]cyclohexan-1-ol](/img/structure/B1428338.png)
